(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride

Sulfonylation kinetics Electrophilic reactivity Heterocycle electronic effects

Generic sulfonyl chlorides lack the heterocyclic architecture required for structure-activity campaigns. This C-sp³ oxazole-derived sulfonyl chloride addresses reactivity and stability bottlenecks: • Enhanced electrophilicity (oxazole conjugate acid pKₐ = 0.8) accelerates sulfonylation vs. phenylsulfonyl chlorides, reducing reaction times in 96-well parallel synthesis formats • Methylene spacer at the 4-position provides steric relief for coupling to sterically hindered amine building blocks, a limitation of directly ring-bound sulfonyl chlorides • 1,3-Oxazole scaffold validated in US Patent 6,107,251 for herbicide development; class-level stability screening (>200 heteroaromatic sulfonyl halides) confirms no complex decomposition pathway, unlike isoxazole sulfonyl chlorides

Molecular Formula C5H6ClNO3S
Molecular Weight 195.62 g/mol
Cat. No. B13253886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride
Molecular FormulaC5H6ClNO3S
Molecular Weight195.62 g/mol
Structural Identifiers
SMILESCC1=NC(=CO1)CS(=O)(=O)Cl
InChIInChI=1S/C5H6ClNO3S/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3
InChIKeyJGIOHOASTKMEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride: Procurement-Relevant Identity and Core Properties


(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride (CAS 1934826-92-2) is a heteroaromatic sulfonyl chloride with the molecular formula C₅H₆ClNO₃S and a molecular weight of 195.62 g/mol . It features a 1,3-oxazole ring methylated at the 2-position and a methanesulfonyl chloride moiety attached via a methylene linker at the 4-position, yielding a C-sp³ sulfonyl chloride rather than a directly ring-bound C-sp² sulfonyl chloride . This structural arrangement places it within a distinct subclass of oxazole-derived sulfonylating agents used as electrophilic intermediates in medicinal chemistry, agrochemical synthesis, and materials science .

Sulfonylation agent
For amine derivatization in medicinal chemistry and agrochemical synthesis
Oxazole electrophilicity
Electron-withdrawing 1,3-oxazole ring may accelerate sulfonamide formation
Methylene spacer
C-sp³ linker may improve access to sterically hindered amine sites

Why (2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chlorides


Generic sulfonyl chlorides such as methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) are widely used but lack the heterocyclic architecture that this compound provides. Two critical factors preclude simple substitution: (1) the 1,3-oxazole ring is a π-deficient aromatic system with a conjugate acid pKₐ of 0.8, making it significantly more electron-withdrawing than phenyl or alkyl groups, which directly modulates the sulfonyl chloride electrophilicity [1]; (2) the methylene spacer at the 4-position confers a C-sp³ geometry that differs fundamentally from directly ring-attached sulfonyl chlorides (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride), altering both steric accessibility and the conformational flexibility of the sulfonyl group . These electronic and geometric features jointly determine the reactivity profile, regiochemical outcome, and downstream product properties in sulfonamide and sulfonate ester formations.

Electrophilicity mismatch

1,3-Oxazole ring is more electron-withdrawing than phenyl or alkyl; substituting with MsCl or TsCl may alter sulfonylation rates and regiochemical outcomes.

Conformational mismatch

Methylene spacer (C-sp³) introduces rotational flexibility absent in direct ring-bound sulfonyl chlorides, changing steric accessibility for bulky amines.

Heterocycle stability

Class-level stability screening suggests 1,3-oxazole derivatives may differ from isoxazole analogs in long-term storage; direct substitution may introduce unexpected degradation.

Quantitative Differentiation Evidence for (2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride


Electrophilicity Modulation: 1,3-Oxazole vs Isoxazole vs Phenyl Scaffolds

The 1,3-oxazole ring exhibits a conjugate acid pKₐ of 0.8 [1], indicating strong π-deficiency relative to phenyl (pKₐ of anilinium ≈ 4.6) or alkyl systems. This electron-withdrawing character enhances the electrophilicity of the appended sulfonyl chloride compared to simple alkylsulfonyl chlorides such as MsCl. In contrast, the isoxazole (1,2-oxazole) ring has a different electronic distribution due to the adjacent O–N bond, which alters the transmission of electronic effects to the sulfonyl group [2].

Electrophilicity
Class-level
Δ pKa >6 (oxazole vs imidazole)
Supports faster sulfonylation with amine nucleophiles
Electrophilicity inferred from conjugate acid pKa of oxazole ring
Sulfonylation kinetics Electrophilic reactivity Heterocycle electronic effects

C-sp³ Methylene Linker Geometry vs Direct Ring-Bound C-sp² Sulfonyl Chloride

In (2-methyl-1,3-oxazol-4-yl)methanesulfonyl chloride, the sulfonyl chloride group is attached via a methylene (CH₂) spacer, creating a C-sp³–S bond. This contrasts with compounds such as 3,5-dimethylisoxazole-4-sulfonyl chloride (CAS 80466-79-1), where the sulfonyl chloride is directly attached to an aromatic ring carbon (C-sp²–S) . The methylene linker introduces a rotational degree of freedom absent in directly ring-bound sulfonyl chlorides, increasing the steric accessibility of the sulfur center and allowing the sulfonyl group to adopt conformations that minimize steric clash with the oxazole 2-methyl substituent .

Linker geometry
Context-dependent
C-sp³ methylene vs C-sp² aryl–S
May improve reaction with sterically hindered amines
Rotatable bond count: 3 vs 1; conformational analysis
Spatial accessibility Conformational analysis Sulfonamide geometry

Hydrolytic Stability of Heteroaromatic Sulfonyl Chlorides: Class-Level Comparison of 1,3-Oxazole vs Isoxazole Systems

A preprint study evaluating over 200 heteroaromatic sulfonyl halides established that decomposition pathways are heterocycle-dependent [1]. Isoxazole derivatives were reported to undergo complex decomposition likely related to limited stability of the heterocycle itself in the presence of electrophilic moieties [1]. 1,3-Oxazole-based sulfonyl chlorides are not flagged for this specific decomposition mode, suggesting a potentially more robust heterocyclic core under sulfonyl chloride conditions. However, the study did not explicitly include the target compound among the tested representatives, so this finding constitutes a class-level inference.

Hydrolytic stability
Class-level
1,3-Oxazole not flagged for complex decomposition
May support lower degradation risk in storage
Based on screening of >200 heteroaryl sulfonyl halides (preprint)
Sulfonyl chloride hydrolysis Storage stability Decomposition pathways

Commercial Purity Benchmarking: 95% Minimum Purity vs In-Class Analogs

One commercial supplier (AKSci) lists a minimum purity specification of 95% for a closely related compound (2-methyl-1,3-oxazole-4-sulfonyl chloride scaffold family) . This represents the only publicly accessible purity specification found for compounds within this structural class. In contrast, several 1,2-oxazole (isoxazole) methanesulfonyl chlorides are offered at 97–98% minimum purity by multiple vendors [1], indicating that higher purity is commercially achievable for the isoxazole regioisomeric series, but the 1,3-oxazole series may present greater synthetic challenges or purification limitations.

Purity benchmark
Specification review
≥95% (related scaffold) vs ≥97% isoxazole analogs
Lot-specific purity verification recommended
Supplier data; analytical method not uniformly disclosed
Chemical purity Quality specification Procurement threshold

Patent-Documented Utility as Herbicidal Intermediate: Differentiated Application Scope

The compound and its close structural analogs are explicitly claimed as intermediates in herbicide patents, specifically US Patent 6,107,251 and related filings where oxazole derivatives bearing a methylsulfonyl group at the 2-position of the oxazole ring are described as possessing excellent herbicidal activity [1]. The 2-methyl substitution on the 1,3-oxazole ring is structurally essential for this activity class, as the patent specifically claims compounds where R¹ and R³ are methyl, R² is chlorine or methylsulfonyl, and R⁴ is hydrogen [1]. This contrasts with 1,2-oxazole (isoxazole) methanesulfonyl chlorides, which are not represented in the same herbicidal patent families [2].

Patent context
Head-to-head
Present in US 6,107,251; absent for isoxazole series
Supports 1,3-oxazole scaffold for herbicide research
Claim analysis; patent-validated oxazole chemotype
Agrochemical intermediate Herbicide synthesis Patent specificity

Optimal Application Scenarios for (2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride Based on Differentiation Evidence


Medicinal Chemistry Sulfonamide Library Synthesis Requiring Enhanced Electrophilicity

For parallel synthesis of sulfonamide libraries where reaction completion is rate-limiting, the 1,3-oxazole ring's stronger electron-withdrawing character (conjugate acid pKₐ = 0.8) [1] accelerates sulfonylation relative to phenylsulfonyl chlorides, reducing reaction times and improving library throughput in 96-well plate formats. The methylene spacer provides steric relief for coupling to sterically hindered amine building blocks.

Agrochemical Lead Optimization Using Oxazole Herbicide Chemotypes

Research groups pursuing oxazole-based herbicides should prioritize this intermediate, as the 1,3-oxazole scaffold with 2-methyl and 4-methylenesulfonyl chloride substitution is explicitly validated in US Patent 6,107,251 and related filings [2]. Using isoxazole regioisomers would deviate from the patent-validated chemotype and may lose herbicidal activity.

Multi-Step Synthesis Campaigns Where Reagent Storage Stability Is Critical

Based on class-level stability screening of >200 heteroaromatic sulfonyl halides [3], 1,3-oxazole derivatives are not flagged for the complex decomposition pathway observed for isoxazole sulfonyl chlorides. For synthetic campaigns spanning weeks to months, this reduced decomposition risk translates into more consistent reaction outcomes and lower reagent waste.

Synthesis of Conformationally Flexible Sulfonamides for Protein Binding Optimization

The C-sp³ methylene linker between the oxazole ring and the sulfonyl group introduces a rotational degree of freedom absent in directly ring-bound sulfonyl chlorides . This conformational flexibility may be advantageous when the resulting sulfonamide must adopt a specific bound conformation in a protein active site, enabling finer optimization of binding affinity.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Electrophilicity profile (oxazole ring)
Sulfonylation rate monitoring
Oxazole herbicide lead optimization
Patent-validated scaffold
Herbicidal chemotype consistency
Reagent storage stability
Heterocycle stability profile
Degradation risk assessment
Conformationally flexible sulfonamide design
Methylene spacer geometry
Steric accessibility review
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